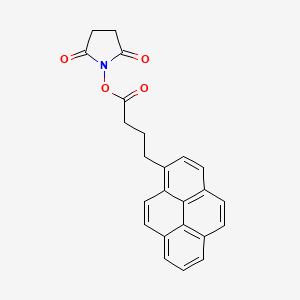
Bu3Sn-Epidepride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bu3Sn-Epidepride is a compound that involves the use of Tributyltin hydride (Bu3SnH), an organotin compound . It’s used in the synthesis of Epidepride , a ligand for single photon emission computerized tomography (SPECT) that specifically labels D2-like dopamine receptors .
Synthesis Analysis
The synthesis of Epidepride involves the transformation of Epidepride into the labeling precursor Bu3Sn-Epidepride. This is achieved by reaction with Bu3Sn2 and Pd(PPh3)4 in dry toluene . The product is then isolated and purified by normal phase (silica) preparative HPLC and analyzed by NMR, MS, and HPLC .Wissenschaftliche Forschungsanwendungen
Translational Research and Epidemiology
Bu3Sn-Epidepride's role in translational research (TR) is significant, particularly in the context of epidemiology. TR emphasizes the translation of scientific discoveries, such as Bu3Sn-Epidepride, into practical applications for population health impact. This process involves multiple phases, from basic scientific discovery to the development and evaluation of candidate applications, and ultimately their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Nanotherapeutics Against Melanoma
Bu3Sn-Epidepride has been researched for its potential in nanotherapeutics, particularly against melanoma. Amphiphilic cyclodextrin (ACyD) is used to create nanoassemblies for the delivery of Bu3Sn-Epidepride to melanoma cancer cells. These nanoassemblies enhance internalization efficiency and cytotoxicity in melanoma cells, inducing apoptotic cell death and preventing cell proliferation at lower concentrations (Mazzaglia et al., 2013).
Larvicidal Activity
The larvicidal activity of Bu3Sn-Epidepride complexes has been studied, especially concerning mosquito larvae. These complexes have been shown to be effective larvicides against various mosquito larvae species, indicating potential applications in controlling mosquito-borne diseases (Baul et al., 2005).
Neuroimaging and Receptor Quantification
[123I]epidepride is utilized in neuroimaging to quantify striatal and extrastriatal D2/3 receptors. It plays a crucial role in preclinical and clinical single-photon emission computed tomography (SPECT) imaging. This application is significant for understanding neurological conditions and assessing the impact of treatments on D2/3 receptor availability (Tsartsalis, Tournier, & Millet, 2020).
Selective Enyne Cyclizations
Bu3Sn-mediated radical cyclization of aromatic enynes demonstrates high selectivity, suggesting potential applications in the field of organic synthesis. This process results in the formation of Sn-substituted indenes, which can be utilized for further chemical transformations (Mondal et al., 2013).
Spectroscopic Studies
Spectroscopic studies of Bu3Sn-Epidepride have been conducted to understand its chemical properties. Transient absorption spectroscopy (TAS) has been used to measure the rate of formation, termination, and abstraction of the tri-n-butylstannyl radical, providing insights into the kinetics and dynamics of these radicals in various chemical reactions (Shaw et al., 2004).
Dopamine Receptor Imaging in Schizophrenia Models
[123I]epidepride is used in imaging platforms to evaluate alterations in dopamine D2/D3 receptor binding in rat schizophrenia models. This has implications for diagnosing and evaluating the therapeutic effects of antipsychotic drugs in such models (Huang et al., 2014).
Eigenschaften
CAS-Nummer |
135382-47-7 |
|---|---|
Produktname |
Bu3Sn-Epidepride |
Molekularformel |
C28H50N2O3Sn |
Molekulargewicht |
581.42 |
Reinheit |
>98% |
Synonyme |
(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)
